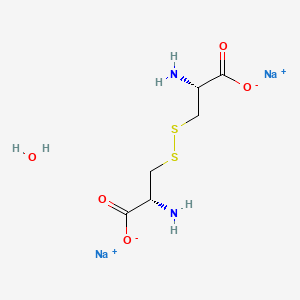
L-Cystine disodium salt monohydrate
Vue d'ensemble
Description
L-Cystine Disodium Salt Monohydrate, also known as Cystine Sodium, is an amino acid and organosulfur compound. It is formed by the oxidation of two cysteine molecules that covalently link by a disulfide bond .
Synthesis Analysis
L-Cystine is formed by the oxidation of two cysteine molecules that covalently link by a disulfide bond . In a study, thiol molecules like Cys-containing dipeptides were derivatized using monobromobimane (a thiol-specific alkylating reagent) and detected as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .Molecular Structure Analysis
The molecular formula of this compound is C₆H₁₀N₂Na₂O₄S₂·H₂O . Its molecular weight is 302.27 g/mol . The InChI key is TVPDKJXPEMKMDM-BLZBDRIDSA-L .Physical And Chemical Properties Analysis
This compound appears as a white to yellow powder . It has a molecular weight of 302.28 . It should be stored at room temperature .Applications De Recherche Scientifique
Material Science Applications
- Synthesis of Nanocomposites: L-Cystine capped CdSe@ZnS nanocomposites were synthesized for potential use in medicine and biosensing applications. The oxidative transformation of L-cysteine to cystine during the milling process and the role of water in this transformation were highlighted, indicating the importance of L-Cystine in the creation of these nanocomposites (Baláž et al., 2013).
Pharmaceutical and Nutritional Applications
- Metabolism and Nutritional Implications: L-Cystine plays a crucial role in cellular homeostasis as a precursor for protein synthesis, and for the production of glutathione (GSH), hydrogen sulfide (H₂S), and taurine. Its metabolism and nutritional implications have been studied extensively, highlighting its significance in therapeutic and nutritional contexts (Yin et al., 2016).
Environmental Science Applications
- Heavy Metal Removal: L-Cystine functionalized δ-FeOOH nanoparticles were prepared as an efficient adsorbent for Hg(II) removal from contaminated water. This study showcases the use of L-Cystine in environmental remediation technologies, particularly in purifying mercury-contaminated water to below legal limits (Maia et al., 2019).
Energy Storage Applications
- Vanadium Redox Flow Battery Performance: L-Cystine was investigated as an additive in the negative electrolyte of vanadium redox flow batteries (VRFB) to inhibit crystallization of V(II) or V(III) species and improve the battery's performance at below-ambient temperatures. It demonstrated the ability to maintain higher capacity retention and energy efficiency, offering a promising strategy for enhancing VRFB performance (Wang et al., 2018).
Mécanisme D'action
Target of Action
L-Cystine disodium salt monohydrate primarily targets the cellular environment . It plays a crucial role in maintaining the redox potential of the cellular environment, which is essential for the proper folding and stability of proteins .
Mode of Action
The compound functions as a reducing agent in various biochemical and molecular biology experiments . It interacts with its targets by maintaining the redox potential of the cellular environment, which is necessary for the proper folding and stability of proteins .
Biochemical Pathways
This compound affects the redox homeostasis within the cell . It is the rate-limiting substrate in the biosynthesis of glutathione, the main mediator of intracellular redox homeostasis . This helps to reduce oxidative stress, thus playing a critical role in achieving the best bioprocess performance during the cultivation of cells in serum-free, chemically defined conditions .
Pharmacokinetics
It’s known that the solubility of l-cystine is low and can precipitate at concentrations higher than 1 mm . The high reactivity of the free thiol group of L-Cystine can also promote a number of radical reactions that result in toxic and growth-inhibitory chemical species .
Result of Action
The primary result of the action of this compound is the maintenance of the redox potential of the cellular environment . This is crucial for the proper folding and stability of proteins, thereby promoting cell health and function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its rapid oxidation to L-Cystine is catalyzed by the presence of trace elements such as copper and iron, which are typically present in cell culture media . Additionally, separate alkaline feeds have traditionally been used to overcome the solubility limitations of L-Cystine . This approach can introduce higher salt concentrations and risk ph spikes, potentially affecting the compound’s action, efficacy, and stability .
Safety and Hazards
Orientations Futures
The solubility of L-Cystine at neutral pH is a challenge in cell culture media formulations . To overcome this, Evonik has developed a portfolio of chemically defined and highly pure peptides that enable more concentrated and stable media formulations and more efficient cell culture processes .
Relevant Papers There are several papers that provide more information about L-Cystine disodium salt monohydrate. For instance, a paper titled “Effects of the Usage of l-Cysteine (l-Cys) on Human Health” discusses the use of the amino acid L-Cysteine (L-Cys) through diet, nutritional supplements, or drugs to improve human health or treat certain diseases . Another paper titled “How to boost the solubility and performance of L-Cystine” discusses the challenges of L-Cystine supply in cell culture and how the product cQrex® KC can help to address this challenge .
Propriétés
IUPAC Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2/t3-,4-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDKJXPEMKMDM-BLZBDRIDSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SSC[C@@H](C(=O)[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Na2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)


![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)
![6-Chloro-3-[(cyclobutyloxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3182738.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)





![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)

